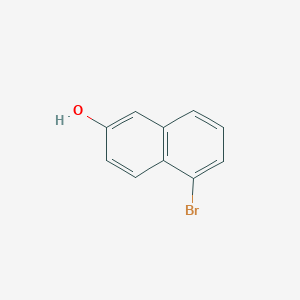
5-Bromonaphthalen-2-ol
Overview
Description
5-Bromonaphthalen-2-ol is a chemical compound with the CAS Number: 116632-05-4 and a molecular weight of 223.07 . It is a solid at room temperature .
Molecular Structure Analysis
The linear formula of 5-Bromonaphthalen-2-ol is C10H7BrO . It contains a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
5-Bromonaphthalen-2-ol is a solid at room temperature . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point are not available .Scientific Research Applications
Organic Synthesis
5-Bromonaphthalen-2-ol: is a valuable intermediate in organic synthesis. Its bromine atom is reactive and can be used in various coupling reactions to synthesize complex molecules. For instance, it can undergo Suzuki coupling to form biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals .
Pharmaceutical Applications
In pharmaceutical research, 5-Bromonaphthalen-2-ol serves as a precursor for the synthesis of various drugs. It has been used in the synthesis of molecular recognition tools through phosphorescence . Its derivatives are also explored for their potential as pharmaceutical agents, contributing to the development of new medications.
Molecular Recognition
This compound plays a role in molecular recognition studies. It can be used to create molecules that bind selectively to specific biological targets, which is crucial in the design of diagnostic agents and sensors .
Cancer Cell Imaging
5-Bromonaphthalen-2-ol: derivatives have been utilized in the development of cancer cell imaging agents. These compounds can be designed to fluoresce upon binding to cancer cells, aiding in the early detection and diagnosis of cancer .
Biofuel Production
Derivatives of 5-Bromonaphthalen-2-ol have been investigated for their use in biofuel production. They can be incorporated into polymers that are used to improve the efficiency of biofuel production processes .
Environmental Science
In environmental science, 5-Bromonaphthalen-2-ol can be used as a marker to study the exposure to polyaromatic hydrocarbons. It helps in understanding the environmental impact of these compounds and the risks they pose to human health .
Safety and Hazards
5-Bromonaphthalen-2-ol is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .
Mechanism of Action
Target of Action
Similar compounds such as naphthols have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects, which are common modes of action for similar compounds .
Biochemical Pathways
Naphthol derivatives are known to be involved in various biochemical pathways, including those related to inflammation and cancer .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been shown to have various effects, such as anti-inflammatory and antitumor activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromonaphthalen-2-ol . Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
properties
IUPAC Name |
5-bromonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCYULYTYLSGBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629952 | |
| Record name | 5-Bromonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromonaphthalen-2-ol | |
CAS RN |
116632-05-4 | |
| Record name | 5-Bromonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



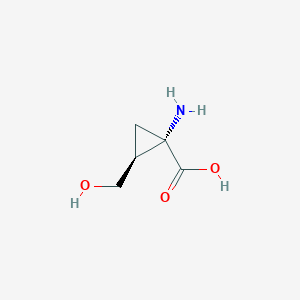
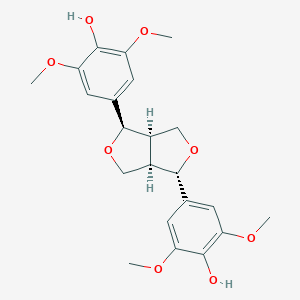
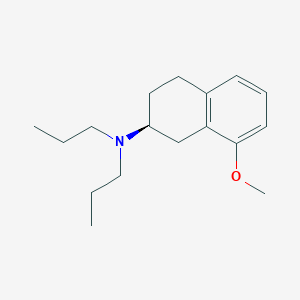
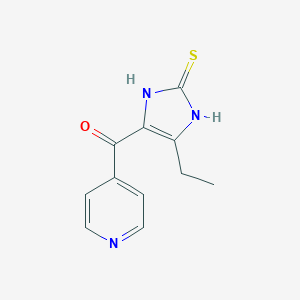
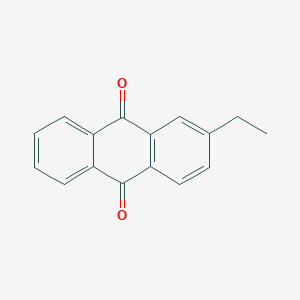
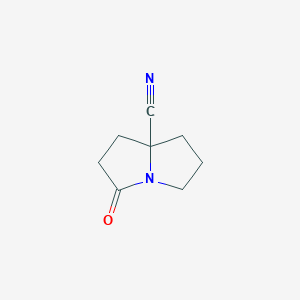
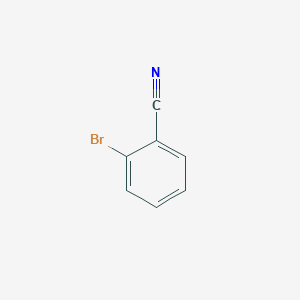
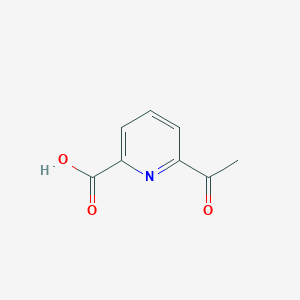


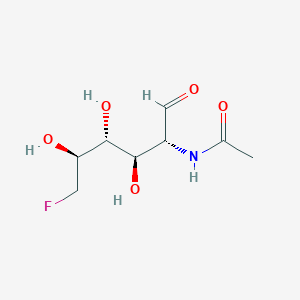


![Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-](/img/structure/B47984.png)